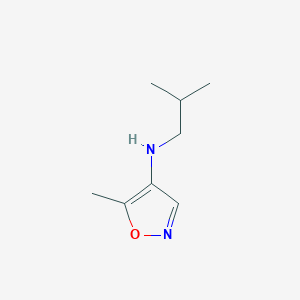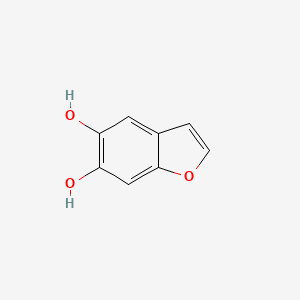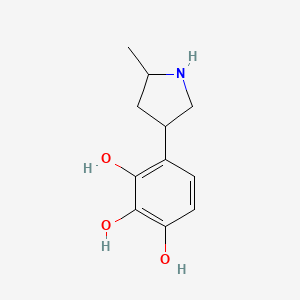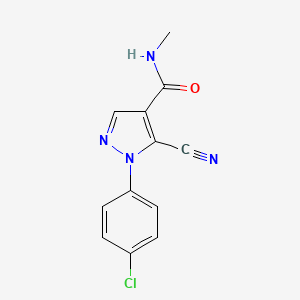![molecular formula C10H14N2O2 B12869850 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . This method is efficient and can be performed under microwave-assisted conditions, which significantly reduces reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a wide variety of products depending on the substituents introduced.
科学研究应用
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)butanamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13) |
InChI 键 |
RVXGMWXGCYCNDD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C2CCCC2=NO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)

![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)



![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)





